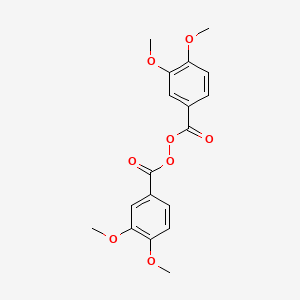
Bis(3,4-dimethoxybenzoyl) peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,4-dimethoxybenzoyl) peroxide is an organic peroxide compound characterized by the presence of two benzoyl groups, each substituted with methoxy groups at the 3 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its ability to generate free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(3,4-dimethoxybenzoyl) peroxide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The general reaction scheme is as follows:
2C9H9ClO3+H2O2→C18H18O8+2HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(3,4-dimethoxybenzoyl) peroxide undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The peroxide bond can cleave to form reactive oxygen species.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions often occur in the presence of strong bases or acids to facilitate the substitution process.
Major Products Formed
Oxidation: Formation of reactive oxygen species and subsequent products.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(3,4-dimethoxybenzoyl) peroxide has a wide range of applications in scientific research:
Chemistry: Used as an initiator in radical polymerization reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Employed in the production of polymers and as a curing agent in the manufacturing of plastics and resins.
Mechanism of Action
The primary mechanism of action of bis(3,4-dimethoxybenzoyl) peroxide involves the cleavage of the peroxide bond to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved include:
Radical Generation: Cleavage of the peroxide bond to form benzoyloxy radicals.
Interaction with Substrates: Radicals interact with substrates to initiate polymerization or oxidation.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: A widely used peroxide compound with similar radical-generating properties.
Di-tert-butyl Peroxide: Another organic peroxide used in polymerization reactions.
Cumene Hydroperoxide: Known for its use in oxidation reactions.
Uniqueness
Bis(3,4-dimethoxybenzoyl) peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O8/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-26-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
InChI Key |
MUHHPDYJEKDMGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OOC(=O)C2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















